3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a formohydrazido group and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The formohydrazido group is then introduced via a hydrazine derivative, followed by the attachment of the methoxyphenyl group through a formylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formohydrazido group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The methoxyphenyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[(4-methoxyphenyl)methyl]amino]carbonyl]-, methyl ester .
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo- .
- Bicyclo[2.2.1]hept-2-ene .
Uniqueness
3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic heptene ring with a formohydrazido group and a methoxyphenyl moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-[[(2-methoxybenzoyl)amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-24-12-5-3-2-4-11(12)15(20)18-19-16(21)13-9-6-7-10(8-9)14(13)17(22)23/h2-7,9-10,13-14H,8H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDZRPXHPIOSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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